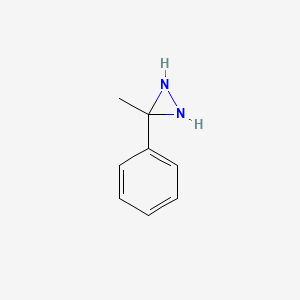
3-Methyl-3-phenyldiaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3-phenyldiaziridine is a highly strained three-membered heterocyclic compound containing two nitrogen atoms. This compound is notable for its unique structure and reactivity, making it an important intermediate in organic chemistry. It is often used as a precursor for diazirine photoaffinity probes, which are valuable tools in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-phenyldiaziridine typically involves the reaction of a carbonyl compound with an aminating reagent such as hydroxylamine-O-sulfonic acid, followed by cyclization under slightly basic conditions . Another method involves the use of resin-bound sulfonyl oximes for the synthesis of 3-trifluoromethyl-3-phenyldiaziridine .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-3-phenyldiaziridine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form diazirines, which are more stable .
Common Reagents and Conditions:
Substitution: The compound can undergo substitution reactions with electrophilic reagents like ketenes or isocyanates.
Major Products: The major products formed from these reactions include diazirines and various substituted derivatives, which are useful in further synthetic applications .
Scientific Research Applications
3-Methyl-3-phenyldiaziridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-3-phenyldiaziridine involves its ability to form highly reactive intermediates, such as carbenes, upon photolysis. These intermediates can covalently bind to nearby molecules, making the compound useful in photoaffinity labeling studies . The molecular targets and pathways involved include various proteins and enzymes that interact with the reactive intermediates formed during photolysis .
Comparison with Similar Compounds
Diaziridine: A non-substituted version of 3-Methyl-3-phenyldiaziridine, containing two nitrogen atoms in a three-membered ring.
3-Trifluoromethyl-3-phenyldiaziridine: A derivative with a trifluoromethyl group, used in similar applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other diaziridines. This makes it particularly valuable in the synthesis of specialized photoaffinity probes and other advanced chemical applications .
Properties
CAS No. |
90006-76-1 |
|---|---|
Molecular Formula |
C8H10N2 |
Molecular Weight |
134.18 g/mol |
IUPAC Name |
3-methyl-3-phenyldiaziridine |
InChI |
InChI=1S/C8H10N2/c1-8(9-10-8)7-5-3-2-4-6-7/h2-6,9-10H,1H3 |
InChI Key |
BIJMKRZLMQJNCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NN1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one](/img/structure/B14396671.png)
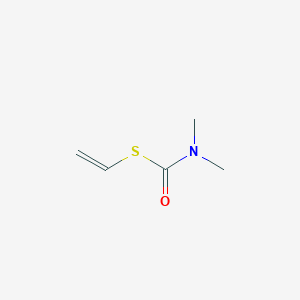

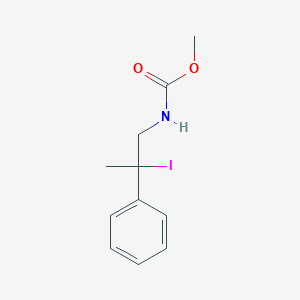
![6,9-Dimethoxy-7H-pyrido[2,3-c]azepine](/img/structure/B14396696.png)
![2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl-5-[(trimethylsilyl)oxy]-](/img/structure/B14396704.png)
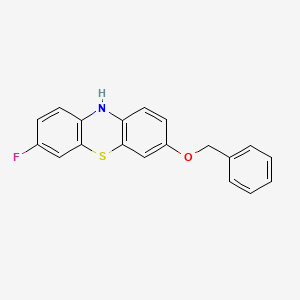
![10-Methyl-10-azabicyclo[4.3.1]decan-8-one](/img/structure/B14396718.png)
![2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide](/img/structure/B14396725.png)

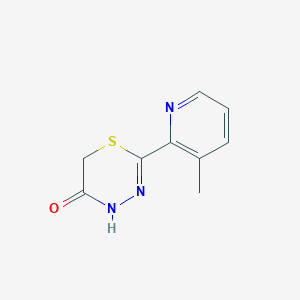
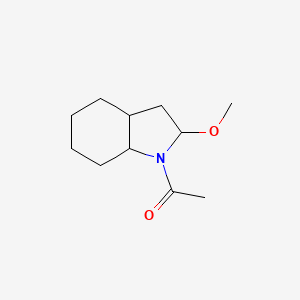
![1,1'-[Methylenebis(3-methyl-4,1-phenylene)]dipyrrolidine](/img/structure/B14396747.png)

